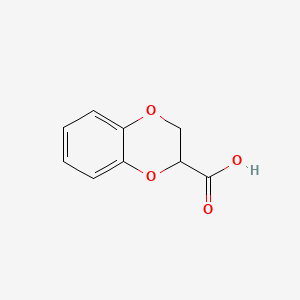

1,4-Benzodioxan-2-carboxylic acid

描述

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Medicinal Chemistry

The 1,4-benzodioxane structure is a recurring and highly valued scaffold in medicinal chemistry. nih.govresearchgate.net This heterocyclic system is a key component in numerous biologically active compounds and has been utilized for decades in drug design and discovery. nih.govunimi.it Its rigid structure and ability to be substituted at various positions allow for the fine-tuning of pharmacological properties, making it an "evergreen" template for developing new therapeutic agents. nih.govresearchgate.net The scaffold is integral to molecules targeting a wide range of biological targets, including adrenergic and serotoninergic receptors. nih.govacs.org

Role as Chiral Building Blocks in Therapeutic Agent Design

A critical feature of the 1,4-benzodioxane scaffold is the chirality introduced by substitution at the C2 position, as seen in 1,4-Benzodioxane-2-carboxylic acid. researchgate.net The absolute configuration of this stereocenter significantly influences biological activity, often leading to high eudismic ratios where one enantiomer is substantially more potent than the other. researchgate.netnih.gov This makes chiral 1,4-benzodioxane derivatives, such as the (R) and (S) enantiomers of 1,4-Benzodioxane-2-carboxylic acid, essential building blocks in the asymmetric synthesis of pharmaceuticals. nih.govrsc.org The enantiopure forms are crucial for developing drugs with improved selectivity and efficacy, such as the antihypertensive agent Doxazosin. nih.govrsc.org

Versatility in Drug Discovery and Development

The 1,4-benzodioxane nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. nih.govresearchgate.net Its derivatives have been investigated for numerous pharmacological activities, including antihypertensive, antidepressant, anticancer, and antibacterial properties. scirp.orgnih.gov The structural framework of 1,4-benzodioxane allows for diverse chemical modifications, enabling researchers to create extensive libraries of compounds for screening against various diseases. scirp.orgscirp.org Marketed drugs containing this scaffold, such as Doxazosin and Piperoxan, underscore its importance and versatility in pharmaceutical development. researchgate.netwikipedia.org

| Compound Name | Therapeutic Area | Source |

|---|---|---|

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia | scirp.orgresearchgate.net |

| Piperoxan | α-Adrenergic Blocker (Antihistaminic discovery) | researchgate.netwikipedia.org |

| MKC-242 | Antidepressant (5-HT1A receptor agonist) | nih.gov |

| WB4101 | α1D-Adrenergic Antagonist | acs.orgnih.gov |

| Eliglustat | Gaucher's Disease | researchgate.net |

Presence in Biologically Active Natural Products

The 1,4-benzodioxane moiety is not only a product of synthetic chemistry but is also found in a variety of biologically active natural products, particularly lignans (B1203133) and neolignans. scirp.orgresearchgate.netrsc.org These compounds are derived from the oxidative coupling of phenylpropane units in plants. rsc.org Natural products containing the 1,4-benzodioxane ring system, such as Silybin, have demonstrated a range of interesting biological effects, including hepatoprotective and antioxidant activities. scirp.orgrsc.org The discovery of these natural compounds has often inspired the synthetic exploration of the 1,4-benzodioxane scaffold for medicinal purposes. researchgate.netrsc.org

| Natural Product | Source | Noted Biological Activity | Reference |

|---|---|---|---|

| Silybin | Milk Thistle (Silybum marianum) | Hepatoprotective | scirp.orgrsc.org |

| Eusiderins | Eusideroxylon zwageri | Various (part of a large family) | rsc.org |

| Americanin A | Phytolacca americana | Neurotrophic activity | rsc.org |

Applications Across Research Fields

The utility of 1,4-benzodioxane derivatives extends beyond a single area, finding applications in diverse research and industrial fields. guidechem.comwikipedia.org The unique chemical properties of the scaffold make it a valuable component in the development of various specialized chemicals. biosynth.com

Pharmaceutical Development

In pharmaceutical development, 1,4-benzodioxane derivatives are extensively used as intermediates and final active ingredients. guidechem.comwikipedia.org The compound 1,4-Benzodioxane-2-carboxylic acid, for example, is a key intermediate for circulatory and psychoneurotic drugs that act as adrenergic antagonists. biosynth.comgoogle.com The development pipeline for new drugs frequently involves the synthesis of 1,4-benzodioxane analogs to explore structure-activity relationships and optimize therapeutic profiles for conditions ranging from hypertension to neurological disorders. acs.orgnih.gov

Agrochemicals

Beyond pharmaceuticals, the 1,4-benzodioxane scaffold has applications in the agrochemical industry. biosynth.com Derivatives of 1,4-Benzodioxane-2-carboxylic acid are used as synthetic intermediates for creating pesticides and herbicides. biosynth.com The structural features that confer biological activity in a medicinal context can be adapted to target pests and unwanted plants in an agricultural setting.

Material Science

In the field of material science, 1,4-Benzodioxane-2-carboxylic acid and its derivatives are recognized as versatile building blocks for the creation of novel materials. The unique bicyclic structure, which combines a benzene (B151609) ring with a dioxane moiety containing a chiral center at the C-2 position, offers a rigid and functionalizable scaffold for designing advanced materials with specific properties. smolecule.comunimi.it

Research has particularly focused on its utility as a monomer for the synthesis of new polymers. smolecule.com The presence of the carboxylic acid group allows for various polymerization reactions, such as esterification, to form polyesters. smolecule.com These polymers are investigated for specialized properties like biodegradability. smolecule.com The inherent chirality of the monomer is a crucial feature, as it allows for the development of enantiomerically pure polymers, which can be essential for applications requiring high specificity. chemimpex.com

Furthermore, 1,4-Benzodioxane-2-carboxylic acid serves as a strategic intermediate in the synthesis of more complex, multi-substituted 1,4-benzodioxane structures. mdpi.com Its chemical reactivity allows for modifications on both the carboxylic acid group and the benzodioxane ring system, enabling the construction of a wide variety of compounds. smolecule.commdpi.com This makes it a valuable component for developing materials where the benzodioxane motif is key to performance. While direct applications in areas like metal-organic frameworks (MOFs) are still an emerging area of research, the carboxylic acid functionality positions it as a potential ligand for creating such organized structures. The ability of carboxylic acids to coordinate with metal ions is a fundamental principle in the design of MOFs, which are studied for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The physical and chemical properties of 1,4-Benzodioxane-2-carboxylic acid are foundational to its application in material synthesis.

Table 1: Physicochemical Properties of 1,4-Benzodioxane-2-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | nih.govfishersci.ca |

| Molecular Weight | 180.16 g/mol | nih.govbiosynth.com |

| Melting Point | 126 °C | biosynth.com |

| XLogP3 | 1.4 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957891 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-80-7 | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Benzodioxane 2 Carboxylic Acid

Established Synthetic Routes

The synthesis of 1,4-Benzodioxan-2-carboxylic acid is primarily achieved through a two-step process involving condensation and subsequent saponification.

Condensation Reactions

A key and widely utilized method for constructing the 1,4-benzodioxan ring system is the condensation of a catechol derivative with a suitable three-carbon synthon. unimi.it

The reaction between catechol and ethyl 2,3-dibromopropionate or its methyl ester counterpart is a foundational method for synthesizing the 1,4-benzodioxane (B1196944) framework. unimi.itmdpi.commdpi.comresearchgate.net This reaction is typically carried out in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724), in the presence of a base like potassium carbonate or diisopropylethylamine. unimi.itmdpi.com The base facilitates the deprotonation of catechol, which then acts as a nucleophile, displacing the bromine atoms on the propionate (B1217596) ester to form the heterocyclic ring. unimi.it This approach directly yields the racemic ester of this compound. unimi.itmdpi.com For instance, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate in acetonitrile using diisopropylethylamine as a base at reflux temperature yields methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate. unimi.itmdpi.com

Saponification of Intermediate Esters

The carboxylic acid is obtained by the hydrolysis, or saponification, of the corresponding ester intermediate, such as methyl 1,4-benzodioxan-2-carboxylate. mdpi.comresearchgate.netscirp.org This is a standard procedure where the ester is treated with a base, typically sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water, followed by acidification. scirp.orgscirp.org This process converts the ester functional group into a carboxylic acid, yielding the final product, this compound. scirp.orgscirp.org

Enantioselective Synthesis and Resolution Strategies

Due to the chiral nature of this compound, with the stereocenter at the C2 position, obtaining enantiomerically pure forms is crucial for its application in pharmaceuticals. unimi.it Both enantioselective synthesis and resolution of the racemate are employed to achieve this.

Kinetic Resolution Approaches

Kinetic resolution is a widely adopted strategy to separate the enantiomers of racemic this compound or its esters. researchgate.netnih.govnii.ac.jpunimi.itnih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or resolving agent. nih.gov

Enzymes, particularly lipases, have proven to be highly effective biocatalysts for the kinetic resolution of 1,4-benzodioxane derivatives. researchgate.netnih.govunimi.it The enzymatic hydrolysis of racemic esters of this compound is a common approach. nih.govunimi.it In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. nih.gov This allows for the separation of the enantiomerically enriched acid and the remaining unreacted ester.

A notable example is the use of Candida antarctica lipase (B570770) B (CALB) for the kinetic resolution of racemic methyl 1,4-benzodioxane-2-carboxylate. nih.gov Studies have shown that engineered CALB mutants can exhibit high enantioselectivity. nih.gov For instance, the A225F and A225F/T103A mutants of CALB have been identified as efficient catalysts for the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov The resolution is influenced by reaction conditions such as temperature and the presence of co-solvents. nih.gov Optimal results, with an enantiomeric excess of the substrate (e.e.s) of 97% and an enantioselectivity (E) value of 278, were achieved at 30 °C with 20% n-butanol as a co-solvent at a substrate concentration of 50 mM. nih.gov

Similarly, the lipase from Arthrobacter sp. has been successfully employed for the kinetic resolution of the ethyl ester of this compound. researchgate.net The use of immobilized whole cells of Arthrobacter sp. in the presence of n-butanol as a co-solvent led to an optimal resolution, achieving an enantiomeric excess of approximately 99% and an E-value of 535 at a substrate concentration of 50 g/L. researchgate.net

Enzymatic Catalysis

Influence of Reaction Conditions on Enantiopurity

Maintaining the enantiopurity of 2-substituted 1,4-benzodioxane derivatives throughout a synthetic sequence is critical, as the stereochemistry at the C2 position is often crucial for biological activity. unimi.it Reaction conditions, such as temperature, can significantly impact the enantiomeric excess of the final product.

For instance, in the synthesis of a methyl ketone derivative from (S)-1,4-benzodioxane-2-carboxylic acid, it was observed that increasing the reaction temperature from 0°C to room temperature led to a significant loss of enantiopurity, with a quantified decrease of 25%. unimi.it This underscores the necessity of carefully controlling reaction parameters to prevent racemization or epimerization at the chiral center.

Co-solvents

The choice of co-solvent plays a significant role in the enzymatic resolution of 1,4-benzodioxane-2-carboxylic acid and its esters. In the kinetic resolution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase B (CALB), the addition of a co-solvent was found to be beneficial. Among various polar and nonpolar solvents tested, n-butanol at a concentration of 20% proved to be the most effective. nih.gov This resulted in an optimal resolution with an enantiomeric excess of the substrate (e.e.s) of 97%. nih.gov In contrast, polar solvents like DMSO and acetonitrile led to high conversion rates but with no enantioselectivity. nih.gov

Similarly, in the lipase-catalyzed kinetic resolution of the ester (±)-17a, the presence of n-butanol as a co-solvent with immobilized whole cells of Arthrobacter sp. lipase was critical for achieving optimal resolution. researchgate.net The use of methanol and ethanol (B145695) has also been reported as effective solvents in the diastereoselective crystallization for the resolution of (±)-1,4-benzodioxan-2-carboxylic acid. researchgate.net

The selection of a suitable solvent is also important in chemical synthesis. For instance, in the synthesis of 5-substituted-1H-tetrazoles, water was found to be the optimal solvent compared to 1,4-dioxane (B91453), ethanol, and neat conditions. nih.gov

Table 1: Effect of Co-solvents on Enzymatic Resolution

| Enzyme System | Substrate | Optimal Co-solvent | Co-solvent Concentration | Outcome |

|---|---|---|---|---|

| Engineered CALB (A225F and A225F/T103A mutants) | 1,4-Benzodioxane-2-carboxylic acid methyl ester | n-Butanol | 20% | e.e.s 97% nih.gov |

| Immobilized Arthrobacter sp. lipase | Ester (±)-17a | n-Butanol | Not specified | Optimal resolution (ee ~99%) researchgate.net |

| Not applicable (Diastereoselective crystallization) | (±)-1,4-Benzodioxan-2-carboxylic acid | Methanol, Ethanol | Not applicable | Enantiomerically pure acid (98-99% ee) researchgate.net |

Temperature

Temperature is another critical parameter influencing the synthesis of 1,4-benzodioxane derivatives. In the enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester with engineered CALB mutants, the optimal temperature was determined to be 30 °C. nih.gov

For non-enzymatic reactions, temperature can significantly affect reaction rates and product purity. For example, in the synthesis of a benzodioxan pharmaceutical intermediate via intramolecular SNAr cyclization, high temperatures were necessary to suppress the formation of an undesired regioisomer. researchgate.net Continuous flow technology was employed to manage these high-temperature conditions, allowing for rapid thermal equilibration and minimizing product decomposition. researchgate.net The synthesis of 5-substituted-1H-tetrazoles also showed temperature dependence, with a reaction at 80 °C yielding a significantly better outcome than at room temperature. nih.gov

Table 2: Influence of Temperature on Synthesis

| Reaction | Catalyst/Method | Optimal Temperature | Observation |

|---|---|---|---|

| Enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester | Engineered CALB mutants | 30 °C | Best results for optimal resolution nih.gov |

| Intramolecular SNAr cyclization for a benzodioxan intermediate | Continuous flow | High temperature | Suppressed formation of regioisomer impurity researchgate.net |

| Synthesis of 5-substituted-1H-tetrazoles | SA-rGO | 80 °C | Trace product at room temperature, 75% yield at 80°C nih.gov |

Substrate Concentration

The concentration of the substrate is a key factor in achieving efficient synthesis and resolution. In the enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, the optimal substrate concentration was found to be 50 mM, which yielded an e.e.s of 97%. nih.gov For the resolution of ester (±)-17a using Arthrobacter sp. lipase, a higher substrate concentration of 258 mmol (50 g/L) resulted in an optimal resolution with an enantiomeric excess of approximately 99%. researchgate.net

Derivatization and Advanced Synthetic Routes

Synthesis of Carboxyl Chloride Derivatives

This compound can be converted to its more reactive acid chloride derivative, 1,4-benzodioxan-2-carbonyl chloride, to facilitate further reactions. This conversion is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). researchgate.net Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane. scirp.orgscirp.org The resulting acid chloride is often a yellow oil and is typically used in the subsequent reaction step without further purification. researchgate.netscirp.orgscirp.org

Nucleophilic Substitution Reactions

The highly reactive 1,4-benzodioxan-2-carbonyl chloride is a versatile intermediate for nucleophilic acyl substitution reactions. masterorganicchemistry.com This allows for the introduction of various functional groups by reacting it with different nucleophiles.

A significant application of 1,4-benzodioxan-2-carbonyl chloride is its reaction with piperazine (B1678402) and its derivatives to form amide linkages. This reaction is a cornerstone in the synthesis of various biologically active molecules. researchgate.netresearchgate.netnih.govnih.gov The reaction typically involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the acid chloride.

For instance, 1-(1,4-benzodioxane-2-carbonyl)piperazine is synthesized by reacting 1,4-benzodioxan-2-carbonyl chloride with piperazine in a solvent like N,N-dimethylformamide in the presence of a base such as potassium carbonate. researchgate.net This intermediate can then be further derivatized by reacting it with various sulfonyl and acid chlorides to produce a range of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. researchgate.net This approach has been utilized to synthesize compounds with potential antimicrobial and antioxidant activities. researchgate.net

Introduction of Unsaturation for Further Functionalization

The introduction of a double bond into the dioxane ring of the 1,4-benzodioxane system opens up avenues for further chemical modifications. This unsaturation can be strategically introduced and then exploited to add new functional groups to the molecule.

Lithiation at C(3) and Reaction with Electrophiles

A key method for functionalizing the 1,4-benzodioxin (B1211060) ring, the unsaturated analog of 1,4-benzodioxane, is through regioselective lithiation. This approach allows for the introduction of substituents at specific positions, which can be difficult to achieve through other means.

Researchers have successfully developed a procedure for the preparation of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid from 1,4-benzodioxin-2-carboxylic acid. mdpi.comresearchgate.net This process involves the regioselective metalation of the dioxin ring at the C(3) position. The reaction is carried out by treating 1,4-benzodioxin-2-carboxylic acid with a strong base, lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an anhydrous tetrahydrofuran (B95107) (THF) solution. mdpi.com This generates a bis-anionic intermediate, specifically lithium 3-lithio-1,4-benzodioxin-2-carboxylate. mdpi.com

This highly reactive intermediate can then be quenched with an electrophile. In this specific synthesis, ethyl chloroformate is used as the electrophile to introduce an ethoxycarbonyl group at the C(3) position. mdpi.com The reaction proceeds with a high yield of 77% after purification by flash chromatography. researchgate.net The final product, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, is a versatile building block for creating a variety of other compounds containing the benzodioxin or benzodioxane framework. mdpi.com The introduction of the second carboxylic acid equivalent at C(3) opens possibilities for selective transformations to produce 2,3-disubstituted derivatives. mdpi.com

Multi-step Synthesis of Analogs (e.g., from gallic acid)

The synthesis of complex analogs of 1,4-benzodioxane-2-carboxylic acid often requires multi-step reaction sequences. A notable example is the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, which utilizes the inexpensive and readily available starting material, gallic acid. scirp.orgscirp.orgresearchgate.net This multi-step approach allows for the systematic construction of the desired molecule with various functionalities.

The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs from gallic acid has been reported as a six-step process. scirp.orgscirp.orgbohrium.com The key steps are outlined below:

Esterification: The synthesis begins with the Fischer esterification of gallic acid in methanol with a catalytic amount of sulfuric acid. This reaction yields methyl 3,4,5-trihydroxybenzoate (B8703473). scirp.orgresearchgate.net

Formation of the 1,4-Benzodioxane Ring: The resulting methyl 3,4,5-trihydroxybenzoate is then reacted with an excess of 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K₂CO₃) in acetone. This step forms the core 1,4-benzodioxane ring structure, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgbohrium.comdioxine-6-carboxylate with a 45% yield. scirp.orgresearchgate.net

Introduction of Diversity at Position 8: The bromoethoxy group at position 8 serves as a handle for further functionalization. For example, it can be reacted with various mercaptans to introduce sulfide (B99878) derivatives. scirp.org

Hydrolysis of the Ester: The methyl ester at position 6 is then hydrolyzed to the corresponding carboxylic acid using a base. scirp.orgscirp.org

Formation of the Acid Chloride: The carboxylic acid is subsequently converted to the more reactive acid chloride by treatment with oxalyl chloride. scirp.orgscirp.org

Amide Formation: Finally, the acid chloride is reacted with a variety of primary and secondary amines to produce the desired 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgscirp.org This final step allows for the introduction of a wide range of substituents, creating a library of diverse compounds. The synthesized compounds are typically characterized using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry. scirp.org

This synthetic route demonstrates the utility of a multi-step approach, starting from a simple precursor, to generate a library of complex molecules with potential biological activity. researchgate.net

Structure Activity Relationship Sar Studies of 1,4 Benzodioxane 2 Carboxylic Acid Derivatives

Impact of Substitutions on Biological Activity

Substitutions on the 1,4-benzodioxane (B1196944) core, both at the functional linkage and on the phenyl ring, play a crucial role in determining the biological efficacy and receptor selectivity of the derivatives.

The nature of the functional group linked to the 1,4-benzodioxane scaffold is a key determinant of biological activity. Research into amide analogs of 1,4-benzodioxane-6-carboxylic acid has explored the effect of modifying a sulfide (B99878) linkage to a sulfoxide (B87167) or a sulfone. scirp.org In one study, a sulfide-containing compound (Compound 23) was oxidized to its corresponding sulfoxide (Compound 33) and sulfone (Compound 34) to investigate how the oxidation state of the sulfur atom influences biological activities. scirp.orgscirp.org The conversion to the sulfone was achieved using hydrogen peroxide, while the sulfoxide was prepared in the presence of tellurium dioxide to prevent over-oxidation. scirp.org This deliberate modification allows for a direct comparison of the biological effects of a carbonyl-like group (in the amide) versus a sulfonyl group, providing insights into how these functional linkages modulate the compound's interaction with biological targets. The amide carbonyl carbon typically appears around 164 ppm in C-13 NMR spectra of these derivatives. scirp.org

Table 1: Oxidation of Sulfide Linkage in 1,4-Benzodioxane Derivatives

| Precursor Compound | Reagent(s) | Resulting Functional Group | Resulting Compound |

|---|---|---|---|

| Sulfide Analog (23) | 30% H₂O₂ / TeO₂ | Sulfoxide | Sulfoxide (33) |

| Sulfide Analog (23) | Excess 30% H₂O₂ | Sulfone | Sulfone (34) |

This table illustrates the chemical transformation used to study the impact of the sulfur atom's oxidation state on biological activity. scirp.org

Role of Chirality and Stereochemistry

Chirality, arising from the stereocenter at the C2 position of the dioxane ring, is a paramount feature that governs the biological activity of 1,4-benzodioxane-2-carboxylic acid derivatives. mdpi.com

The spatial arrangement of substituents around the chiral center dictates how a molecule interacts with its biological target. Enantiomers of 1,4-benzodioxane derivatives often exhibit markedly different, and sometimes opposing, biological effects. mdpi.com A striking example is the reversed enantioselectivity observed for α1-adrenergic (α1-AR) and 5-HT1A receptors. Research has shown that the (S)-enantiomer of a particular derivative (Compound 2) is a potent and highly selective 5-HT1A receptor agonist. nih.gov Conversely, the (R)-enantiomer of a related derivative (Compound 4) acts as the eutomer (the more active enantiomer) at the α1d-AR subtype, where it was found to be the most potent in producing anticancer activity in human prostate cancer cells. nih.gov This differential activity underscores the necessity of using enantiomerically pure compounds in pharmaceutical applications to maximize therapeutic efficacy and minimize potential off-target effects. mdpi.comchemimpex.com

Table 2: Differential Activity of 1,4-Dioxane (B91453) Enantiomers

| Enantiomer | Target Receptor | Observed Biological Effect |

|---|---|---|

| (S)-2 | 5-HT1A Receptor | Potent Agonist |

| (R)-4 | α1d-Adrenoreceptor | Most Potent (Anticancer Activity) |

This table highlights the reversed stereochemical requirements for different receptors, where each enantiomer shows preferential activity at a distinct biological target. nih.gov

The difference in pharmacological activity between two enantiomers is quantified by the eudismic ratio, which is the ratio of the activity of the eutomer to that of the distomer (the less active enantiomer). uniroma1.it A eudismic ratio significantly greater than 1 indicates a clear difference in activity and highlights the stereoselectivity of the biological target. uniroma1.it Derivatives of 1,4-benzodioxane are known to frequently exhibit high eudismic ratios, signifying that one enantiomer is substantially more active than the other. mdpi.com For example, in a study of related 1,4-dioxane diastereoisomers, the cis isomer (5b) showed an affinity for the α1D-AR subtype that was approximately 10-fold higher than that of the trans isomer (5a). researchgate.net Such high ratios often justify the complex process of separating the racemate to develop a single-enantiomer drug, thereby enhancing the therapeutic index. uniroma1.it

The preservation of the chiral center at the C2 position is crucial for maintaining the desired biological activity. mdpi.com The synthesis of enantiomerically pure 1,4-benzodioxane-2-carboxylic acid is a key goal as it serves as a vital chiral building block for several therapeutic agents. chemimpex.comresearchgate.net Any chemical transformation that could lead to racemization or inversion of this stereocenter would be detrimental to the compound's specific pharmacological profile. The absolute configuration of the enantiomers is often determined through methods like chiral HPLC or by comparing their specific rotation to known standards. researchgate.netnih.gov The development of synthetic methods that yield enantiopure products, such as enzymatic kinetic resolution or the use of chiral resolving agents, is therefore of high importance. researchgate.netnih.gov

Influence of Benzene (B151609) Ring Decoration on Receptor Selectivity

The substitution pattern on the benzene ring of the 1,4-benzodioxane nucleus plays a pivotal role in determining the receptor subtype selectivity of these compounds. nih.gov By systematically modifying the substituents on the aromatic ring, researchers can fine-tune the affinity of the ligands for different receptor subtypes, such as the α1-adrenoceptor (AR) subtypes (α1A, α1B, and α1D).

Studies on a series of unichiral 8-substituted analogues of 2-[(2-(2,6-dimethoxyphenoxy)ethyl)aminomethyl]-1,4-benzodioxane (WB4101) have provided valuable insights into the role of benzene ring decoration. The introduction of different substituents at the 8-position of the 1,4-benzodioxane ring, such as fluorine, chlorine, methoxyl, and hydroxyl groups, has been shown to modulate the binding affinity and selectivity for α1-adrenoceptor subtypes. researchgate.net

For instance, while a hydroxyl group at the 8-position led to a significant decrease in α1 binding affinity, substituents like fluorine, chlorine, and methoxyl had varied effects on the different α1-AR subtypes. researchgate.net Notably, the 8-methoxy analogue of (S)-WB4101 displayed significant α1B-AR selectivity and emerged as a potent α1B-AR antagonist with a pA2 value of 9.58. researchgate.net This highlights how a seemingly minor modification to the benzene ring can drastically alter the pharmacological profile of the compound.

Furthermore, research on other benzodioxan derivatives has demonstrated that it is possible to achieve selectivity for other α1-AR subtypes. For example, certain modifications have led to compounds with high affinity and selectivity for the α1a-adrenoreceptor subtype, while a different set of structural changes resulted in a selective α1d antagonist. nih.gov This ability to direct the selectivity of 1,4-benzodioxane derivatives towards specific receptor subtypes by decorating the benzene ring underscores the importance of this strategy in medicinal chemistry.

Table 1: Influence of 8-Position Substituent on α1-Adrenoceptor Subtype Selectivity of (S)-WB4101 Analogues

| 8-Substituent | α1A Affinity | α1B Affinity | α1D Affinity | Selectivity Profile | Reference |

| H (WB4101) | High | High | High | Non-selective | researchgate.net |

| F | Moderate | High | Moderate | α1B-selective | researchgate.net |

| Cl | Moderate | High | Moderate | α1B-selective | researchgate.net |

| OMe | Moderate | Very High (pA2 = 9.58) | Moderate | Potent & α1B-selective | researchgate.net |

| OH | Low | Low | Low | Decreased overall affinity | researchgate.net |

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships for 1,4-benzodioxan-2-carboxylic acid derivatives and related compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into the molecular interactions governing ligand-receptor binding, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.gov

For a series of novel openphendioxan analogues, which are structurally related to 1,4-benzodioxans, a combination of 2D and 3D-QSAR studies along with docking simulations was employed to investigate their α1d-adrenoreceptor binding profile. nih.gov The multiple regression analysis from these studies indicated that the number of heteroatoms in the molecule and its ability to passively diffuse across membranes were crucial for enhancing α1d-AR affinity. nih.gov

Docking simulations against a computational model of the α1d-adrenoceptor further substantiated these findings. The computational models helped to visualize and understand the key interactions at the binding site. These studies revealed that polar, electrostatic, hydrophobic, and shape effects of the substituents, particularly at the ortho position of a terminal phenoxy group, were the primary determinants of ligand binding. nih.gov This detailed understanding of the pharmacophore, or the essential features required for binding, allows for a more rational approach to drug design.

The synergy between experimental data and computational modeling is powerful. For instance, the cytotoxic effects of certain novel 1,4-dioxane compounds in prostate cancer cells were found to be linked to their interaction with α1D-adrenoceptors. researchgate.net Computational studies can help to rationalize these findings by modeling the binding of these compounds to the receptor and identifying the key interactions responsible for their activity. By predicting the binding affinities and modes of new, unsynthesized compounds, computational chemistry can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. nih.gov

Pharmacological and Biological Activity of 1,4 Benzodioxane 2 Carboxylic Acid and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The 1,4-benzodioxane (B1196944) scaffold is a versatile template in drug design, and the carboxylic acid functional group at the 2-position provides a key site for chemical modification and conjugation. nih.govsmolecule.com This has led to its use in the synthesis of various pharmaceutical agents and as a tool in drug discovery.

As Intermediates in Pharmaceutical Synthesis

1,4-Benzodioxane-2-carboxylic acid is a crucial building block in the synthesis of several important therapeutic agents. researchgate.netresearchgate.net Its chiral nature is particularly significant, as different enantiomers can exhibit distinct pharmacological profiles. smolecule.comchemimpex.com

One of the most prominent applications of 1,4-benzodioxane-2-carboxylic acid is as a key intermediate in the synthesis of Doxazosin. smolecule.comresearchgate.netontosight.ai Doxazosin is an α1-adrenergic receptor antagonist used for treating hypertension and benign prostatic hyperplasia. ontosight.aiscirp.org The synthesis involves the coupling of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. googleapis.comgoogle.com The process often utilizes a coupling agent to activate the carboxylic acid group for facile reaction with the amine. googleapis.comgoogle.com Both the (S)-enantiomer and the racemic form of 1,4-benzodioxane-2-carboxylic acid have been utilized in the synthesis of Doxazosin, with the (S)-enantiomer being particularly noted for producing the more effective form of the drug. researchgate.net

1,4-Benzodioxane-2-carboxylic acid and its derivatives also serve as precursors for other therapeutic agents, including Piperoxan, Prosympal, and Dibozane. researchgate.net Piperoxan, also known as benodaine, was one of the first discovered antihistamines and also exhibits α-adrenergic blocking activity. wikipedia.orgwikiwand.comnih.gov Its synthesis involves the reduction of 1,4-benzodioxane-2-carboxylic acid to 2-hydroxymethyl-1,4-benzodioxane, followed by chlorination and subsequent reaction with piperidine. wikipedia.org Dibozane is another 1,4-benzodioxane derivative with alpha-adrenolytic activity. nih.gov

Prodrug Investigations

The carboxylic acid moiety of 1,4-benzodioxane-2-carboxylic acid has been a target for prodrug design. smolecule.com The conversion of a carboxylic acid to an ester, for instance, is a common strategy to enhance cell penetration. nih.gov While specific and extensive studies on 1,4-benzodioxane-2-carboxylic acid as a prodrug are not widely detailed in the provided results, the investigation of its derivatives as prodrugs is a recognized strategy in medicinal chemistry to improve pharmacokinetic properties. smolecule.comnih.gov This approach aims to mask the polar carboxylic acid group, facilitating passage across biological membranes, with subsequent hydrolysis by intracellular esterases to release the active drug. nih.gov

Receptor Binding and Modulation Studies

The 1,4-benzodioxane nucleus is a key pharmacophore for interaction with various receptors, particularly adrenergic receptors. nih.govnih.govnih.gov The substituents on both the benzodioxane ring and at the 2-position significantly influence the binding affinity and selectivity for different receptor subtypes. nih.govmdpi.com

Adrenergic Receptors (e.g., α1-AR subtypes, α1D-AR)

Derivatives of 1,4-benzodioxane-2-carboxylic acid have been extensively studied for their interaction with α1-adrenergic receptors (α1-ARs), which are divided into α1A, α1B, and α1D subtypes. nih.govmdpi.com These receptors are involved in various physiological processes, including the regulation of blood pressure. googleapis.com

Research has shown that modifications to the 1,4-benzodioxane structure can lead to compounds with high affinity and selectivity for specific α1-AR subtypes. nih.gov For example, certain benzodioxan derivatives have demonstrated high affinity and selectivity for the α1A-adrenoreceptor subtype, while others show a preference for the α1D subtype. nih.gov The stereochemistry of these compounds is also crucial, with different enantiomers exhibiting reversed selectivity for α1-adrenergic and 5-HT1A receptors. nih.gov Specifically, the (R)-enantiomer of some derivatives has been identified as the eutomer (the more potent enantiomer) at the α1D-AR subtype. nih.gov The interaction of these compounds with the α1D-AR has also been linked to potential anticancer activity in human prostate cancer cells. nih.gov

Table 1: Receptor Binding Profile of Selected 1,4-Benzodioxane Derivatives

| Compound | Receptor Subtype | Activity | Reference |

| Doxazosin | α1-Adrenergic | Antagonist | ontosight.aiscirp.org |

| Piperoxan | α-Adrenergic | Blocking Agent | wikipedia.orgwikiwand.com |

| WB 4101-related benzodioxans | α1A-Adrenoreceptor | High affinity and selectivity | nih.gov |

| WB 4101-related benzodioxans | α1D-Adrenoreceptor | Selective antagonist | nih.gov |

| (S)-enantiomer of a 1,4-dioxane (B91453) derivative | 5-HT1A Receptor | Potent agonist | nih.gov |

| (R)-enantiomer of a 1,4-dioxane derivative | α1D-Adrenergic Receptor | Eutomer | nih.gov |

Serotonin (B10506) Receptors (e.g., 5-HT1A)

Derivatives of 1,4-benzodioxane are notable for their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a key target in the development of anxiolytic and antidepressant medications. The 1,4-benzodioxane scaffold has been widely utilized in medicinal chemistry to design molecules with significant bioactivity at this receptor.

Research into the structure-activity relationships of these compounds has revealed that specific substitutions on the 1,4-benzodioxane ring system are crucial for their affinity and selectivity. For instance, 2,3-dihydro-1,4-benzodioxanes featuring 8-aza-bicyclo[3.2.1]octan-3-ol attachments have been shown to possess potent affinity for the 5-HT1A receptor. These derivatives generally exhibit moderate to good selectivity over α1-adrenergic receptors and have minimal affinity for the serotonin transporter (5-HT-T). In contrast, attaching an aryl 8-aza-bicyclo[3.2.1]oct-3-ene to the 2,3-dihydro-1,4-benzodioxane structure results in compounds with strong affinity for the serotonin transporter but weak affinity for the 5-HT1A receptor.

A notable example from these studies is a 3-benzothiophene analog, which demonstrates high potency at the 5-HT1A receptor and excellent selectivity over both α1-adrenergic and 5-HT-T sites. This highlights the versatility of the 1,4-benzodioxane scaffold in developing targeted serotonergic agents. The strategic modification of substituents allows for a fine-tuning of the pharmacological profile, enabling the development of compounds with specific activities, such as selective 5-HT1A receptor agonism or antagonism, or combined 5-HT reuptake inhibition and 5-HT1A antagonism.

Nicotinic Acetylcholine (B1216132) Receptors (e.g., α4β2, α7, α3β4)

The 1,4-benzodioxane nucleus is a key structural feature in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological conditions. Derivatives of 1,4-benzodioxane-2-carboxylic acid have been investigated for their potential to selectively target different nAChR subtypes.

Specifically, modifications to 2-(2-pyrrolidinyl)-substituted 1,4-benzodioxanes have yielded compounds with potent partial agonism at the α4β2 nAChR subtype, along with high selectivity over the α3β4 subtype. The nature and position of substituents on the benzene (B151609) ring of the 1,4-benzodioxane moiety have been found to be critical in determining this subtype selectivity.

Further research has demonstrated that the substitution pattern on the benzene ring also influences the activity of these ligands at different stoichiometries of the α4β2 receptor. The α4β2 nAChR can exist in two main forms: a high-sensitivity (α4)2(β2)3 stoichiometry and a low-sensitivity (α4)3(β2)2 stoichiometry. Interestingly, a 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane derivative has been shown to selectively activate the (α4)2(β2)3 nAChR. In contrast, its 5-amino analogue does not activate this isoform, indicating that even minor structural changes to the benzodioxane scaffold can lead to distinct activity profiles at the two α4β2 nAChR stoichiometries. This highlights the potential for developing highly specific nAChR modulators for therapeutic applications.

Prostaglandin (B15479496) D2 (PGD2) 4 Receptor Antagonism

While the 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, a direct and established role for 1,4-benzodioxane-2-carboxylic acid and its derivatives as antagonists of the prostaglandin D2 (PGD2) receptor is not extensively documented in the available scientific literature. Research on PGD2 receptor antagonists has predominantly focused on other chemical classes, such as indole (B1671886) and quinoline (B57606) derivatives. For instance, certain N-benzoyl-indole-3-acetic acids have been identified as potent PGD2 receptor antagonists.

Some studies have explored the anti-inflammatory properties of 1,4-benzodioxane derivatives, which could indirectly relate to the prostaglandin pathway. For example, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at the 6-position has been shown to have anti-inflammatory activity, whereas the corresponding regioisomer with the substituent at the 2-position displayed only mediocre activity. researchgate.net However, this does not confirm direct antagonism of the PGD2 receptor.

Therefore, based on the currently available research, there is no clear evidence to suggest that 1,4-benzodioxane-2-carboxylic acid derivatives are a significant class of PGD2 receptor antagonists.

Antimicrobial Activities

The 1,4-benzodioxane framework has been incorporated into various molecular structures to explore their potential as antimicrobial agents. These investigations have yielded derivatives with promising activity against a range of microbial pathogens.

Antibacterial Effects

Derivatives of 1,4-benzodioxane-2-carboxylic acid have been synthesized and evaluated for their antibacterial properties, demonstrating a broad spectrum of activity in some cases.

Against Gram-negative and Gram-positive Bacteria

Several studies have reported on the synthesis of 1,4-benzodioxane derivatives with notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and tested for their in vitro antibacterial activity. researchgate.net Among these, compound 6b , 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, was found to exhibit significant antimicrobial activity against the tested pathogenic bacterial strains. researchgate.net

In another study, novel 1,4-benzodioxan derivatives containing a Schiff base were synthesized and their antimicrobial activity was assessed. nih.gov The preliminary findings from this research indicated that many of the synthesized compounds had greater antibacterial activity against Gram-negative bacteria than Gram-positive bacteria. nih.gov Specifically, compounds 4d and 4m showed good antibacterial activity against E. coli, while compound 4g was effective against P. aeruginosa. nih.gov

Furthermore, benzodioxane-benzamide derivatives have been identified as a promising class of FtsZ inhibitors, a protein essential for bacterial cell division. These compounds have shown activity against Gram-positive bacteria and, more recently, against certain strains of Gram-negative bacteria. This suggests that the 1,4-benzodioxane scaffold can be effectively utilized to develop antibacterial agents with diverse mechanisms of action.

Below is an interactive data table summarizing the antibacterial activity of selected 1,4-benzodioxane derivatives.

| Compound ID | Derivative Class | Target Bacteria | Activity Noted |

| 6b | 1-(1,4-benzodioxane-2-carbonyl)piperazine | Pathogenic bacterial strains | Significant antimicrobial activity researchgate.net |

| 4d | 1,4-benzodioxan with Schiff base | E. coli | Good antibacterial activity nih.gov |

| 4m | 1,4-benzodioxan with Schiff base | E. coli | Good antibacterial activity nih.gov |

| 4g | 1,4-benzodioxan with Schiff base | P. aeruginosa | Good antibacterial activity nih.gov |

Inhibition of Fatty Acid Biosynthesis (e.g., FabH, CrtN)

The bacterial fatty acid biosynthesis (FAS-II) pathway is an attractive target for the development of new antibacterial drugs due to its essential role in bacterial survival and its significant differences from the mammalian fatty acid synthesis pathway. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis, making it a prime target for inhibitors.

Research has led to the discovery of cinnamaldehyde (B126680) acylhydrazone derivatives containing a 1,4-benzodioxan fragment that act as potent inhibitors of FabH. One such derivative, compound B6 , demonstrated strong biological activity against a range of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for this compound were in the range of 1.56-3.13 µg/mL, which is comparable to the positive control used in the study. Molecular docking simulations further supported these findings, suggesting a binding model where compound B6 fits into the active site of the FabH enzyme.

While the inhibition of FabH by 1,4-benzodioxane derivatives has been established, there is currently no available scientific literature that specifically documents the inhibition of CrtN (a dehydrosqualene desaturase involved in staphylococcal carotenoid biosynthesis) by compounds derived from 1,4-benzodioxane-2-carboxylic acid.

FtsZ Inhibitors

Derivatives of 1,4-benzodioxan-2-carboxylic acid have emerged as a promising class of inhibitors targeting the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring, an essential step in bacterial cytokinesis. nih.gov Inhibition of FtsZ disrupts the cell division process, leading to a bactericidal or bacteriostatic effect. nih.gov

Benzodioxane-benzamide derivatives, in particular, have been identified as potent FtsZ inhibitors, especially against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. eurjchem.commdpi.com A structure-activity relationship (SAR) study on 3-substituted 2,6-difluorobenzamides led to the discovery of chiral 2,6-difluorobenzamides incorporating a 1,4-benzodioxane-2-methyl residue at the 3-position, which demonstrated significant antistaphylococcal activity. rsc.orgnih.gov

The mechanism of action of these benzodioxane-benzamides involves the inhibition of FtsZ, which consequently impacts not only cell division but also cell elongation in bacteria like S. pneumoniae. mdpi.com Research has indicated that the potency of these compounds against S. pneumoniae is influenced by the length of the linker in their chemical structure. mdpi.com For instance, a selection of benzodioxane-benzamide FtsZ inhibitors, including FZ95, FZ100, FZ116, and FZ118, have shown promising minimal inhibitory concentrations (MICs) against this pathogen. eurjchem.com

| Compound | Target Organism | Activity |

| Benzodioxane-benzamide derivatives | Streptococcus pneumoniae, Staphylococcus aureus | FtsZ inhibition, bactericidal activity eurjchem.commdpi.com |

| Chiral 2,6-difluorobenzamides with 1,4-benzodioxane-2-methyl residue | Staphylococcus aureus | Potent antistaphylococcal activity rsc.orgnih.gov |

| FZ95, FZ100, FZ116, FZ118 | Streptococcus pneumoniae | Promising Minimal Inhibitory Concentrations (MICs) eurjchem.com |

Antifungal Effects

Certain derivatives of this compound have demonstrated notable antifungal properties. A study focused on the synthesis and antimicrobial activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives revealed significant findings. researchgate.net

Specifically, the compound 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b) was found to exhibit significant activity against various pathogenic fungal strains. researchgate.net While the initial research highlights this specific derivative, the broader antifungal potential of this class of compounds warrants further investigation to understand the full spectrum of activity and the underlying mechanisms.

| Compound | Activity |

| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b) | Significant antifungal activity against pathogenic fungal strains researchgate.net |

Antioxidant Activities

The antioxidant potential of this compound derivatives has also been a subject of scientific inquiry. In the same study that identified antifungal agents, researchers also screened for antioxidant capabilities. researchgate.net

The compound 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a) was reported to show moderate antioxidant activity. researchgate.net This was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating the free radical scavenging ability of a compound. researchgate.net The findings suggest that the 1,4-benzodioxane scaffold can be functionalized to develop compounds with the ability to counteract oxidative stress.

| Compound | Assay | Activity |

| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a) | DPPH assay | Moderate antioxidant activity researchgate.net |

Anti-inflammatory Effects

Derivatives of 1,4-benzodioxane have shown potential as anti-inflammatory agents. Research has indicated that these compounds can exert their effects through mechanisms such as the inhibition of 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The ability of 1,4-benzodioxanes to inhibit this enzyme suggests their potential application in treating inflammatory conditions like asthma and rheumatoid arthritis. rsc.org

Furthermore, the structural configuration of these derivatives plays a critical role in their anti-inflammatory potency. Studies have demonstrated that the position of substituents on the 1,4-benzodioxane ring is crucial for activity. For instance, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid group at position-6 of the ring displayed optimal anti-inflammatory properties. In contrast, the regioisomer with the same substituent at position-2 exhibited only mediocre activity. scirp.org

| Compound Class/Derivative | Mechanism/Key Finding |

| 1,4-Benzodioxanes | Inhibition of 5-lipoxygenase rsc.org |

| 2,3-Dihydro-1,4-benzodioxin with acetic acid at position-6 | Optimal anti-inflammatory activity scirp.org |

| 2,3-Dihydro-1,4-benzodioxin with acetic acid at position-2 | Mediocre anti-inflammatory activity scirp.org |

Other Biological Activities

Anti-HCV Activity

The therapeutic potential of 1,4-benzodioxane derivatives extends to antiviral applications, specifically against the Hepatitis C Virus (HCV). Certain natural products containing the 1,4-benzodioxane lignan (B3055560) scaffold have been found to possess anti-HCV properties. rsc.org

These compounds, such as members of the rodgersinine family, have been shown to reduce the expression of HCV non-structural proteins NS3 and NS5A. rsc.org This inhibition of viral protein expression is a key mechanism in disrupting the HCV life cycle. The observed activity was also noted to be independent of cytotoxicity, which is a favorable characteristic for an antiviral drug candidate. rsc.org

| Compound Class | Mechanism |

| 1,4-Benzodioxane lignans (B1203133) (e.g., rodgersinine family) | Reduction in expression of HCV non-structural proteins NS3 and NS5A rsc.org |

Anticancer Activity (e.g., Prostate Cancer Cells)

Derivatives of 1,4-benzodioxane have been investigated for their potential as anticancer agents, with a particular focus on prostate cancer. A library of 1,4-benzodioxane-6-carboxylic acid amide analogs was specifically designed and synthesized for evaluation in the context of Metastatic Castration-Resistant Prostate Cancer (MCRPC). scirp.orgnih.gov This line of research underscores the interest in the 1,4-benzodioxane scaffold for developing novel therapies for this challenging disease.

| Compound Class | Target |

| 1,4-Benzodioxane-6-carboxylic acid amide analogs | Metastatic Castration-Resistant Prostate Cancer (MCRPC) scirp.orgnih.gov |

Anti-HIV Protease Activity

Derivatives of 1,4-benzodioxane have been investigated for their potential to inhibit HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. nih.gov While specific studies focusing directly on 1,4-benzodioxane-2-carboxylic acid are limited, related structures have been synthesized and evaluated. For instance, research into HIV-1 protease inhibitors has included the design of compounds containing a benzene carboxylic acid functionality as a ligand intended to interact with the S2' subsite of the enzyme. nih.gov

In one study, an inhibitor incorporating a P2' benzene carboxylic acid ligand demonstrated potent enzyme inhibition with a Ki value of 12.9 pM. nih.gov However, this particular compound did not show antiviral activity, which was attributed to poor cell penetration. A corresponding carboxamide derivative, on the other hand, not only exhibited excellent enzyme inhibitory activity but also demonstrated good antiviral activity with an IC50 of 93 nM. nih.gov This highlights the potential of the broader class of benzodioxane-related structures in anti-HIV research, although further investigation into derivatives of 1,4-benzodioxane-2-carboxylic acid is needed.

It is important to note that research has also been conducted on 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) derivatives, which are structurally distinct from 1,4-benzodioxanes but represent another class of compounds with anti-HIV-1 activity. nih.gov

Table 1: Anti-HIV-1 Protease Activity of a Benzene Carboxylic Acid Derivative

| Compound | Enzyme Inhibitory Ki (pM) | Antiviral IC50 (nM) |

| Inhibitor with P2' benzene carboxylic acid | 12.9 | No activity |

| Carboxamide derivative | Excellent | 93 |

Data sourced from a study on HIV-1 protease inhibitors containing benzene carboxylic and boronic acids. nih.gov

Antimalarial Activity

The search for new antimalarial agents has led to the exploration of various heterocyclic compounds. While direct studies on the antimalarial activity of 1,4-benzodioxane-2-carboxylic acid are not prominent, research into related structures containing the 1,4-benzodioxane moiety has been undertaken.

Antihepatotoxic Activities

The 1,4-benzodioxane ring system is a key feature of silybin, a naturally occurring flavanolignan with known antihepatotoxic properties. tsijournals.com This has spurred interest in the synthesis and evaluation of other 1,4-benzodioxane derivatives for their potential to protect the liver from toxins. tsijournals.comnih.gov

A study investigating dihydropyrimidinone derivatives linked with a 1,4-benzodioxane moiety demonstrated significant antihepatotoxic activity. nih.gov In a rat model where liver damage was induced by carbon tetrachloride (CCl4), pre-treatment with a synthesized compound, 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one, showed a dose-dependent reduction in elevated biochemical markers. nih.gov This compound also mitigated oxidative stress, improved lipid profiles, and histopathological examination of the liver tissue confirmed its protective effects. nih.gov The researchers concluded that the 1,4-benzodioxane moiety plays a crucial role in the observed antihepatotoxic activity. nih.gov

Table 2: Effect of a Dihydropyrimidinone Derivative with a 1,4-Benzodioxane Moiety on CCl4-Induced Hepatotoxicity

| Parameter | CCl4 Treated | Compound 2 (20 mg/kg) + CCl4 |

| Elevated Biochemical Markers | Increased | Decreased (dose-dependent) |

| Lipid Profile | Increased | Significantly Reduced |

| HDL Levels | Decreased | Significantly Improved |

| MDA Level (liver tissue) | Increased | Decreased |

| NP-SH and Total Protein (liver tissue) | Decreased | Increased |

This table summarizes the findings of a study on the antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. nih.gov

Neuroleptic Activity

Derivatives of 1,4-benzodioxane have been explored for their potential as neuroleptic agents. tsijournals.com These compounds often act as antagonists or partial agonists at various neurotransmitter receptors. For example, some 1,4-benzodioxane derivatives have been identified as D2 antagonists and 5-HT1A partial agonists. tsijournals.com The specific substitution patterns on the benzodioxane ring system are critical in determining the compound's affinity and selectivity for different receptor subtypes. mdpi.comnih.gov

(R)-1,4-Benzodioxane-2-carboxylic acid, in particular, has been utilized as a chiral building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The chirality at the C2 position of the dioxane ring is often a key determinant of the biological activity and can lead to high eudismic ratios, where one enantiomer is significantly more active than the other. mdpi.comnih.gov Further research into specific derivatives of 1,4-benzodioxane-2-carboxylic acid is ongoing to develop new and effective treatments for a range of neurological conditions.

Hypolipidemic Activity

Compounds containing the 1,4-benzodioxane ring system have also been investigated for their potential to lower lipid levels. tsijournals.com In a study focused on the antihepatotoxic effects of a dihydropyrimidinone derivative of 1,4-benzodioxane, it was observed that the compound also had a beneficial impact on the lipid profile. nih.gov In rats with CCl4-induced hepatotoxicity, the compound significantly reduced the elevated lipid profile and improved high-density lipoprotein (HDL) levels in a dose-dependent manner. nih.gov This suggests that derivatives of 1,4-benzodioxane-2-carboxylic acid could be a promising area of research for the development of new hypolipidemic agents.

Rho-kinase (ROCK II) Inhibitory Activity

Rho-associated kinases (ROCK) are enzymes that play a significant role in various cellular processes, and their inhibition is a target for drug design in several therapeutic areas, including cardiovascular disease. nih.govnih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and screened for their ability to inhibit ROCK II. nih.gov

In this study, compounds that incorporated this compound showed superior activity compared to those with other acid groups. nih.gov The most potent compound in the series, which contained the 1,4-benzodioxane moiety, exhibited an IC50 value of 20 nM, identifying it as a promising lead compound for the development of novel ROCK II inhibitors. nih.gov The structure-activity relationship analysis suggested that the this compound component is critical for maintaining potent ROCK II inhibitory activity. nih.gov

Table 3: ROCK II Inhibitory Activity of Selected 4-aryl-5-aminomethyl-thiazole-2-amines

| Compound | R1 Group | IC50 (µM) |

| 4v | This compound derivative | 0.02 |

| 4t | Other acid derivative | 9.12 |

| 4l | This compound derivative | 1.02 |

| 4i | Other acid derivative | 9.83 |

This table illustrates the superior ROCK II inhibitory activity of compounds containing the this compound moiety compared to other derivatives. nih.gov

Toxicology and Safety Aspects (as Impurity in API Synthesis)

1,4-Benzodioxane-2-carboxylic acid is a known impurity in the synthesis of certain active pharmaceutical ingredients (APIs), such as Doxazosin Mesilate. nih.govlgcstandards.comtcichemicals.com As an impurity, its toxicological profile is of significant interest to ensure the safety of the final drug product.

According to aggregated GHS information from multiple notifications to the ECHA C&L Inventory, 1,4-benzodioxane-2-carboxylic acid is associated with several hazard classifications. nih.gov The most frequently notified hazards include skin irritation, serious eye irritation, and potential for respiratory irritation. nih.gov A smaller percentage of notifications also indicate that it may be harmful if swallowed and can cause serious eye damage. nih.gov It is important to note that the hazard information for an impurity may vary depending on factors such as the presence of other impurities and additives. nih.gov

Safe handling procedures for 1,4-benzodioxane-2-carboxylic acid in a laboratory or manufacturing setting include working in a well-ventilated area, wearing appropriate personal protective equipment such as gloves and eye protection, and avoiding the formation of dust and aerosols. chemicalbook.com

Table 4: Aggregated GHS Hazard Classifications for 1,4-Benzodioxane-2-carboxylic Acid

| Hazard Statement | Percentage of Notifications |

| H315: Causes skin irritation | 77.8% |

| H319: Causes serious eye irritation | 77.8% |

| H335: May cause respiratory irritation | 66.7% |

| H302: Harmful if swallowed | 22.2% |

| H318: Causes serious eye damage | 11.1% |

Data is based on aggregated GHS information from 9 reports by companies from 6 notifications to the ECHA C&L Inventory. Only hazard codes with percentage values above 10% are shown. nih.gov

Analytical and Regulatory Considerations in Pharmaceutical Manufacturing

Identification and Quantification of 1,4-Benzodioxan-2-carboxylic Acid as an Impurity

This compound is recognized primarily as a process-related impurity and potential degradation product in the manufacturing of Doxazosin Mesylate, a medication used to treat hypertension and benign prostatic hyperplasia. ontosight.airesearchgate.net Its presence in the active pharmaceutical ingredient (API) can impact the final drug product's quality and safety. ontosight.ai Therefore, sensitive and specific analytical methods are required to detect and quantify this impurity at very low levels. The identification and control of such impurities are fundamental to adhering to the quality standards set by regulatory agencies. ontosight.ai

Regulatory Standards (e.g., USP Doxazosin Related Compound D)

Regulatory bodies like the United States Pharmacopeia (USP) have established monographs that outline the standards for the quality, purity, strength, and identity of pharmaceutical substances. Within the USP monograph for Doxazosin Mesylate, this compound is listed as "Doxazosin Related Compound D". usp.orgscbt.comsigmaaldrich.com This official designation underscores its importance as a known impurity that must be monitored. ontosight.ai The USP provides reference standards for Doxazosin Related Compound D, which are used in specified quality tests and assays to ensure that the amount of this impurity in the drug substance does not exceed the defined limits. usp.org These standards are crucial for pharmaceutical manufacturers in their quality control (QC) processes and for submissions like Abbreviated New Drug Applications (ANDAs). clearsynth.com

Table 1: Regulatory and Identification Information for this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, Doxazosin Related Compound D |

| CAS Number | 3663-80-7 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Regulatory Designation | USP Doxazosin Related Compound D |

This table summarizes the key identifiers for this compound. Data sourced from multiple references. usp.orgscbt.comnih.govsimsonpharma.comchemsrc.com

Analytical Techniques

A suite of sophisticated analytical techniques is employed to identify and quantify this compound, ensuring compliance with regulatory standards. ontosight.aimdpi.com These methods provide the necessary specificity and sensitivity for impurity profiling in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation, identification, and quantification of this compound in Doxazosin. ontosight.aiusp.orgnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. nih.govijpsr.comresearchgate.net

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govnih.govijpsr.com Gradient elution is often employed to achieve effective separation of the main compound from its related impurities. usp.orgnih.gov Detection is usually performed using a photodiode array (PDA) detector at a specific wavelength, for example, 210 nm or 251 nm. usp.orgnih.govijpsr.com

The method is validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. usp.orgijpsr.com The retention time of the peak corresponding to this compound is used for its identification, while the peak area is used for its quantification against a reference standard. usp.orgnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also established to ensure the method's sensitivity. nih.govnih.gov

Table 2: Example of HPLC Method Parameters for Doxazosin and its Impurities

| Parameter | Condition |

| Column | LiChrospher 60 RP-Select B, 4.0-mm x 25.0-cm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Phosphoric Acid solution |

| Flow Rate | 0.8 mL/min |

| Detector | PDA, 210 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

This table provides an example of HPLC conditions used for the analysis of Doxazosin and its related compounds, including Doxazosin Related Compound D. Data sourced from a study on Doxazosin Extended-Release Tablets. usp.org

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. mdpi.comscirp.org These methods are often used in conjunction with chromatography to provide comprehensive characterization.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. scirp.org Key spectral features include a broad O-H stretching vibration for the carboxylic acid group, a C=O stretching vibration for the carbonyl group, and C-O stretching vibrations for the ether linkages in the benzodioxane ring. scirp.orgscirp.org The spectrum may be obtained using techniques such as potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). nih.govmdpi.com

Table 3: Characteristic FT-IR Absorption Bands for 1,4-Benzodioxane (B1196944) Analogs

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Carboxylic Acid O-H | Stretching | 3400 - 2400 (broad) |

| Amide C=O | Stretching | 1626 - 1676 |

| Amide N-H | Stretching | 3275 - 3346 |

This table shows characteristic FT-IR bands for functional groups found in 1,4-benzodioxane analogs. The broad O-H stretch is particularly indicative of the carboxylic acid moiety in this compound. Data sourced from studies on 1,4-benzodioxane derivatives. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound. mdpi.comscirp.org

The ¹H NMR spectrum will show distinct signals for the aromatic protons on the benzene (B151609) ring, as well as signals for the protons on the dioxane ring, including the methine proton at the 2-position and the methylene (B1212753) protons at the 3-position. scirp.org The chemical shifts and coupling patterns of these signals are diagnostic of the compound's structure.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dioxane ring. scirp.org

Table 4: Representative ¹H and ¹³C NMR Data for 1,4-Benzodioxane Derivatives

| NMR Type | Atom | Typical Chemical Shift (δ, ppm) |

| ¹H NMR | Methylene protons (dioxane ring) | 4.25 - 4.30 (multiplet) |

| ¹³C NMR | sp³ carbons (dioxane ring) | ~64 |

| ¹³C NMR | Amide Carbonyl Carbon | ~164 |

This table presents typical NMR chemical shifts for protons and carbons in the 1,4-benzodioxane ring system, which are relevant for the characterization of this compound. Data sourced from a study on 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for the characterization of "this compound" by identifying the electronic transitions associated with its chromophores. The molecule contains a benzene ring fused to a dioxane ring and substituted with a carboxylic acid group, which constitutes its primary chromophoric system.

The UV spectrum of "this compound" is primarily influenced by the π → π* transitions of the aromatic benzene ring and the n → π* transition of the carbonyl group in the carboxylic acid moiety. The presence of the dioxolane ring's oxygen atoms, acting as auxochromes, can influence the position and intensity of these absorption bands. Specifically, the lone pair electrons on these oxygens can interact with the π-electron system of the benzene ring, modulating its absorption characteristics.

In comparison to a simple ketone, carboxylic acid derivatives typically exhibit a hypsochromic shift (a shift to a shorter wavelength) for the n→π* absorption. libretexts.org This is due to the inductive effect of the additional electronegative oxygen atom in the carboxyl group, which holds the lone pair electrons on the carbonyl oxygen more tightly, thus requiring higher energy for the electronic transition. libretexts.org For "this compound," the maximum absorption wavelength (λmax) has been reported in methanol. avantorsciences.com

Table 1: UV-Visible Spectral Data for this compound

| Parameter | Value | Solvent | Source |

|---|

This absorption maximum is a key parameter used in qualitative and quantitative analysis, such as in purity assessments and concentration determinations during pharmaceutical manufacturing processes.